molecular formula C13H12 B1580880 2-Isopropenylnaphthalene CAS No. 3710-23-4

2-Isopropenylnaphthalene

Cat. No. B1580880
CAS RN: 3710-23-4
M. Wt: 168.23 g/mol
InChI Key: ANCUXNXTHQXICN-UHFFFAOYSA-N
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Description

2-Isopropenylnaphthalene is a chemical compound with the molecular formula C13H12 . It has a molecular weight of 168.23 . It is used in scientific research and has diverse applications in fields like organic synthesis, pharmaceuticals, and material science.


Molecular Structure Analysis

The molecular structure of 2-Isopropenylnaphthalene consists of a naphthalene ring with an isopropenyl group attached to it . The InChI code for this compound is 1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 .


Physical And Chemical Properties Analysis

2-Isopropenylnaphthalene is a solid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 268.2±0.0 °C at 760 mmHg . The flash point is 109.7±8.9 °C and 123.5 . It has a molar refractivity of 58.3±0.3 cm³ .

Scientific Research Applications

Polymerization and Polymer Properties

2-Isopropenylnaphthalene (2-IPN) has been extensively studied for its polymerization characteristics. Cunningham and Colvin (1992) conducted research on the anionic polymerization and polymer properties of 2-IPN, finding that it can be effectively polymerized with sec-butyllithium initiator in toluene. The study determined the equilibrium monomer concentrations, enthalpy, entropy, and absolute ceiling temperature for the polymerization of 2-IPN. Additionally, they measured the densities of the polymers and calculated their solubility parameters, providing valuable information for the material science field (Cunningham & Colvin, 1992).

Copolymerization with Butadiene

Engel and Schulz (1983) explored the anionic polymerization of 2-IPN at -78°C using n-butyllithium as an initiator. Their work demonstrated the ability to create diblock copolymers of poly(2-isopropenylnaphthalene-b-butadiene) by adding 1,3-butadiene to the polymerization mixture. The study also examined the microstructures of the butadiene block in these copolymers, revealing insights into the potential for creating diverse polymer materials (Engel & Schulz, 1983).

Dimerization and Structural Studies

Bunel, Brigodiot, and Maréchal (1978) focused on the dimerization of 1-Isopropenylnaphthalene, a closely related compound. Their research provided a structural study of the dimer, which was established through X-ray diffractometry and NMR. This study contributes to understanding the fundamental chemical behavior of isopropenylnaphthalene derivatives (Bunel, Brigodiot, & Maréchal, 1978).

Luminescence in Polymerized Forms

Holden et al. (1983) investigated the luminescence of anionically polymerized poly(2-isopropenylnaphthalene) (PIPN), finding it forms excimers more readily than other known polymers. The study highlights the unique photophysical properties of PIPN, which could have implications for applications in optoelectronics or as fluorescence markers (Holden et al., 1983).

Safety And Hazards

2-Isopropenylnaphthalene is classified as very toxic to aquatic life with long-lasting effects . It may cause an allergic skin reaction and serious eye irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

2-prop-1-en-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCUXNXTHQXICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190600
Record name 2-(1-Methylvinyl)naphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropenylnaphthalene

CAS RN

3710-23-4
Record name 2-Isopropenylnaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropenylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylvinyl)naphthalene
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Record name 2-(1-methylvinyl)naphthalene
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Record name 2-ISOPROPENYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
S Takac - Applied Catalysis A: General, 1993 - Elsevier
The kinetics have been investigated of 2-isopropylnaphthalenehydroperoxide (2-IPNHP) production from isopropylnaphthalene (IPN) in a gas-liquid-solid/catalytic reaction system. It …
Number of citations: 13 www.sciencedirect.com
T HONDA, M KIYOZUMI, S KOJIMA - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… retention time of peak D were identical with those of an authentic sample of 2isopropenylnaphthalene, and thus the photoproduct in peak C was identified as 2isopropenylnaphthalene. …
Number of citations: 2 www.jstage.jst.go.jp
T Rhein, S Boileau, RC Schulz - Die Makromolekulare Chemie …, 1987 - Wiley Online Library
ESR spectroscopic analyses of the deep‐green solutions of living poly(2‐isopropenylnaphthalene) [poly(2‐IPN)] in THF at −80C provided no evidence of the presence of radical anions …
Number of citations: 8 onlinelibrary.wiley.com
WY Suprun - Journal für Praktische Chemie/Chemiker‐Zeitung, 1997 - Wiley Online Library
… Reactivity and Selectivity in the Oxidation of Styrene Derivatives 111 Studies on the Oxidation of 1- and 2-Isopropenylnaphthalene …
Number of citations: 8 onlinelibrary.wiley.com
DA Holden, L Corey, J Kovarova, JE Guillet - Macromolecules, 1986 - ACS Publications
… Poly(2-isopropenylnaphthalene) samples were kindly made available by Professor R. C. … The 2-isopropenylnaphthalene used in the preparation of the above polymers was an industrial …
Number of citations: 7 pubs.acs.org
FG Boyacı́, S Takaç, TH Özdamar - Applied Catalysis A: General, 2000 - Elsevier
… Although 2-IPNHP is the desired product, dimethyl-2-naphthylcarbinol (DMNC), 2-acetonaphthone (AN), 2-isopropenylnaphthalene and diisopropylnaphthylperoxide can also be …
Number of citations: 10 www.sciencedirect.com
JL Sturtevant, SE Webber - Macromolecules, 1989 - ACS Publications
A copolymer of maleic anhydride (MAn) and 2-isopropenylnaphthalene (2IPN) has been prepared and found to be watersoluble over a wide pH range. The copolymer composition has …
Number of citations: 27 pubs.acs.org
RE Cunningham, HA Colvin - Polymer, 1992 - Elsevier
… 2-Isopropenylnaphthalene. It was found in the preliminary study of 2-IPN polymerization in … 2-Isopropenylnaphthalene. The equilibrium polymerization of this monomer was studied in …
Number of citations: 8 www.sciencedirect.com
FG Boyacı, S Takaç, TH Özdamar - Applied Catalysis A: General, 1998 - Elsevier
… (DMNC), 2-acetonaphthone (AN), 2-isopropenylnaphthalene (IPPN) and diisopropylnapthylperoxide (DNP) are also produced … IPPN 2-isopropenylnaphthalene C 10 H 7 …
Number of citations: 21 www.sciencedirect.com
D Engel, RC Schulz - European polymer journal, 1983 - Elsevier
… , diblock copolymers of the type poly(2-isopropenylnaphthalene-b-butadiene) resulted. … of the type poly(2-isopropenylnaphthaleneb-butadiene-b-2-isopropenylnaphthalene). The …
Number of citations: 10 www.sciencedirect.com

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